molecular formula C12H18FNO2S B1351007 N,N-Diisopropyl 4-fluorobenzenesulfonamide CAS No. 544460-63-1

N,N-Diisopropyl 4-fluorobenzenesulfonamide

Cat. No.: B1351007
CAS No.: 544460-63-1
M. Wt: 259.34 g/mol
InChI Key: NTOPLBVWWPTGQR-UHFFFAOYSA-N
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Description

N,N-Diisopropyl 4-fluorobenzenesulfonamide: is an organic compound with the molecular formula C12H18FNO2S . It is a derivative of benzenesulfonamide, where the hydrogen atoms on the nitrogen are replaced by isopropyl groups, and a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diisopropyl 4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with diisopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: N,N-Diisopropyl 4-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation can produce sulfonic acids .

Scientific Research Applications

Chemistry: N,N-Diisopropyl 4-fluorobenzenesulfonamide is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. It is also employed in the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for investigating the effects of sulfonamide derivatives on biological systems .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of N,N-Diisopropyl 4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-N,N-di(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOPLBVWWPTGQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399561
Record name N,N-Diisopropyl 4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544460-63-1
Record name N,N-Diisopropyl 4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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